Cas no 23165-44-8 (1-Butyl-4-isothiocyanatobenzene)

1-Butyl-4-isothiocyanatobenzene is an organic compound featuring an isothiocyanate functional group attached to a butyl-substituted benzene ring. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of thiourea derivatives through nucleophilic addition reactions. The butyl chain enhances solubility in organic solvents, facilitating its use in various reaction conditions. The isothiocyanate group is highly electrophilic, making it a valuable intermediate in the synthesis of heterocycles, pharmaceuticals, and agrochemicals. Its stability under standard conditions allows for straightforward handling and storage. This compound is often employed in cross-coupling and cyclization reactions, offering versatility in organic synthesis.
1-Butyl-4-isothiocyanatobenzene structure
23165-44-8 structure
商品名:1-Butyl-4-isothiocyanatobenzene
CAS番号:23165-44-8
MF:C11H13NS
メガワット:191.29262
MDL:MFCD00041102
CID:88418
PubChem ID:141004

1-Butyl-4-isothiocyanatobenzene 化学的及び物理的性質

名前と識別子

    • 4-n-Butylphenyl isothiocyanate
    • 1-butyl-4-isothiocyanatobenzene
    • 1-BUTYL-4-ISOTHIOCYANATO-BENZENE
    • 4-Butylphenyl isothiocyanate
    • 4-butylbenzenisothiocyanate
    • 4-butyl-phenyl isothiocyanate
    • 4-Butyl-phenylisothiocyanat
    • para-butylphenyl isothiocyanate
    • p-butylphenyl isothiocyanate
    • 23165-44-8
    • EN300-17775
    • CS-0001436
    • E79057
    • 1-Butyl-4-isothiocyanatobenzene #
    • SCHEMBL1457664
    • DTXSID80177744
    • Benzene,1-butyl-4-isothiocyanato-
    • 4-Butylphenylisothiocyanate
    • MFCD00041102
    • AKOS001365801
    • Benzene, 1-butyl-4-isothiocyanato-
    • FT-0619166
    • 4-n-butylphenylisothiocyanate
    • 4-n-butylphenyl-isothiocyanate
    • Z57033919
    • A816603
    • SY012571
    • STL197586
    • BBL015243
    • DB-046094
    • ALBB-013126
    • 1-Butyl-4-isothiocyanatobenzene
    • MDL: MFCD00041102
    • インチ: InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3
    • InChIKey: PXVPXJHMTUKENZ-UHFFFAOYSA-N
    • ほほえんだ: CCCCC1=CC=C(C=C1)N=C=S
    • BRN: 2968088

計算された属性

  • せいみつぶんしりょう: 191.07700
  • どういたいしつりょう: 191.07687
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 44.4

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.040(lit.)
  • ふってん: 150-154℃/14mm(lit.)
  • フラッシュポイント: 150-154°C/14mm
  • 屈折率: 1.5950
  • PSA: 44.45000
  • LogP: 3.76350
  • かんど: Moisture Sensitive

1-Butyl-4-isothiocyanatobenzene セキュリティ情報

  • 危険物輸送番号:2810
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R20/21/22; R36/37/38
  • 包装等級:III
  • セキュリティ用語:6.1
  • 危険レベル:6.1
  • 包装グループ:III

1-Butyl-4-isothiocyanatobenzene 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Butyl-4-isothiocyanatobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056551-5g
4-n-Butylphenyl isothiocyanate
23165-44-8 98%
5g
1331.0CNY 2021-07-13
TRC
B423365-100mg
1-Butyl-4-isothiocyanatobenzene
23165-44-8
100mg
$ 65.00 2022-06-07
abcr
AB125763-5 g
4-n-Butylphenyl isothiocyanate, 95%; .
23165-44-8 95%
5 g
€185.50 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19578-5g
4-n-Butylphenyl isothiocyanate, 97%
23165-44-8 97%
5g
¥1405.00 2023-03-15
TRC
B423365-50mg
1-Butyl-4-isothiocyanatobenzene
23165-44-8
50mg
$ 50.00 2022-06-07
Fluorochem
008755-25g
4-Butylphenyl isothiocyanate
23165-44-8 98%
25g
£311.00 2022-03-01
Enamine
EN300-17775-0.5g
1-butyl-4-isothiocyanatobenzene
23165-44-8 95.0%
0.5g
$19.0 2025-02-20
Enamine
EN300-17775-1.0g
1-butyl-4-isothiocyanatobenzene
23165-44-8 95.0%
1.0g
$23.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1071517-25g
4-n-Butylphenyl isothiocyanate
23165-44-8 98%
25g
¥2620.00 2023-11-21
abcr
AB125763-5g
4-n-Butylphenyl isothiocyanate, 95%; .
23165-44-8 95%
5g
€185.50 2025-02-17

1-Butyl-4-isothiocyanatobenzene 関連文献

1-Butyl-4-isothiocyanatobenzeneに関する追加情報

Professional Introduction to 1-Butyl-4-isothiocyanatobenzene (CAS No. 23165-44-8)

1-Butyl-4-isothiocyanatobenzene, identified by its Chemical Abstracts Service (CAS) number 23165-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and utility in synthetic chemistry. The structural motif of a benzene ring substituted with an isothiocyanate group at the para position, coupled with a butyl group at the ortho position, endows this molecule with unique chemical properties that make it valuable in various applications.

The isothiocyanate functional group (–N=C=S) is a key feature of this compound, contributing to its reactivity in nucleophilic substitution reactions, particularly with amines and thiols. This reactivity has been leveraged in the synthesis of bioactive molecules, including pharmacophores that exhibit potential therapeutic effects. Recent studies have highlighted the role of 1-butyl-4-isothiocyanatobenzene in the development of novel drug candidates, particularly those targeting inflammatory and autoimmune disorders.

In pharmaceutical research, the compound has been explored as a precursor in the synthesis of thiol-based drugs. The ability of isothiocyanates to form stable adducts with thiols has been utilized to develop inhibitors of enzymes involved in pathogenic processes. For instance, derivatives of 1-butyl-4-isothiocyanatobenzene have been investigated for their potential to modulate the activity of cysteine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Moreover, the butyl substituent in this molecule contributes to its lipophilicity, enhancing its ability to penetrate biological membranes. This property is particularly advantageous in drug design, as it improves oral bioavailability and cellular uptake. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic profiles of compounds like 1-butyl-4-isothiocyanatobenzene, aiding in the optimization of drug candidates for clinical trials.

Recent experimental studies have demonstrated the utility of 1-butyl-4-isothiocyanatobenzene in material science, particularly in the synthesis of conductive polymers and organic semiconductors. The isothiocyanate group can undergo polymerization reactions with diamines or thiols, leading to the formation of polymers with tailored electronic properties. These materials have potential applications in flexible electronics, solar cells, and sensors.

The synthesis of 1-butyl-4-isothiocyanatobenzene typically involves the reaction of 4-bromobenzenethiol with butyl isocyanide or butylisocyanate under controlled conditions. The bromine atom on the benzene ring is displaced by an isocyanate group through nucleophilic aromatic substitution (SNAr), yielding the desired product. This synthetic route has been optimized for high yields and purity, making it suitable for industrial-scale production.

In conclusion, 1-butyl-4-isothiocyanatobenzene (CAS No. 23165-44-8) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features and chemical properties make it a valuable building block for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern chemistry.

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